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molecular formula C6H13MnO8 B102122 Manganese triacetate dihydrate CAS No. 19513-05-4

Manganese triacetate dihydrate

Cat. No. B102122
M. Wt: 268.1 g/mol
InChI Key: ONJSLAKTVIZUQS-UHFFFAOYSA-K
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Patent
US07312230B2

Procedure details

A mixture of 2-benzylideneamino-4-methylphenol 54 (1.34 g, 6.3 mmol) and manganese (III) acetate dihydrate (3.4 g, 12.7 mmol) in toluene (65 ml) was heated at reflux under an atmosphere of N2 for 1 hr and cooled to room temperature. The mixture was filtered to remove the insoluble manganese salts. The filtrate was evaporated under reduced pressure. The residue was taken up in methylene chloride and purified by filtration to yield 1.23 g 5-methyl-2-phenylbenzoxazole 55.
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=[N:8][C:9]1[CH:14]=[C:13]([CH3:15])[CH:12]=[CH:11][C:10]=1[OH:16])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C1(C)C=CC=CC=1.O.O.C([O-])(=O)C.[Mn+3].C([O-])(=O)C.C([O-])(=O)C>[CH3:15][C:13]1[CH:12]=[CH:11][C:10]2[O:16][C:1]([C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)=[N:8][C:9]=2[CH:14]=1 |f:2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
1.34 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=NC1=C(C=CC(=C1)C)O
Name
Quantity
65 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
3.4 g
Type
catalyst
Smiles
O.O.C(C)(=O)[O-].[Mn+3].C(C)(=O)[O-].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under an atmosphere of N2 for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the insoluble manganese salts
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
purified by filtration

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC2=C(N=C(O2)C2=CC=CC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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